molecular formula C24H22N2O5S2 B2909003 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 941925-88-8

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Numéro de catalogue: B2909003
Numéro CAS: 941925-88-8
Poids moléculaire: 482.57
Clé InChI: RTVYKTJKKNKCNQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with dimethoxy groups at positions 4 and 5. The compound’s structure includes a benzyl group attached to the nitrogen of the benzamide, while the 3-(methylsulfonyl)benzoyl moiety contributes to its electronic and steric properties.

Propriétés

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-19-12-13-20(31-2)22-21(19)25-24(32-22)26(15-16-8-5-4-6-9-16)23(27)17-10-7-11-18(14-17)33(3,28)29/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVYKTJKKNKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C24H22N2O5S2
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 941925-88-8

Synthesis

The synthesis of N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. The benzo[d]thiazole ring is formed through cyclization reactions involving aromatic aldehydes and o-phenylenediamine. Optimized conditions for large-scale synthesis may include the use of continuous flow reactors to enhance yield and efficiency.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines:

Cell Line IC50 (μM) Mechanism
A4311.5Induction of apoptosis and cell cycle arrest
A5492.0Inhibition of AKT and ERK signaling pathways
H12991.8Decreased IL-6 and TNF-α levels

These results position the compound as a promising candidate for dual-action cancer therapy, targeting both tumor growth and inflammation.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by significantly lowering the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This dual functionality enhances its therapeutic potential in treating conditions where inflammation is a contributing factor to disease progression.

The mechanism by which N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide exerts its biological effects involves:

  • Inhibition of Key Signaling Pathways : The compound inhibits the AKT and ERK pathways, which are crucial for cell survival and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is vital for reducing tumor growth.
  • Cytokine Modulation : By decreasing inflammatory cytokines, it helps mitigate the inflammatory response associated with cancer progression.

Case Studies

  • Study on Cell Proliferation : A study conducted on A431 and A549 cell lines showed that treatment with N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide resulted in a dose-dependent decrease in cell viability, confirming its potent anticancer effects .
  • Inflammation Assessment : In a model assessing inflammation markers, the compound significantly reduced IL-6 and TNF-α levels at concentrations as low as 1 μM, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide stands out due to its unique structural features that confer enhanced biological activity:

Compound Structure Activity
Compound B7Similar to target compoundAnticancer activity with lower IC50 values
Compound 4iAnother benzothiazole derivativeModerate activity; less effective than target compound

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several classes of molecules, as highlighted in the evidence:

Compound Class Key Structural Features Key Differences
Benzothiophene Derivatives 4,7-Dimethoxybenzo[b]thiophen-2-yl group, piperazine substituents (e.g., 6c, 8c) Benzothiophene (sulfur-containing) vs. benzothiazole (thiazole ring with nitrogen); propanone/propanol backbone vs. benzamide linkage.
Triazole Derivatives Sulfonyl groups, aromatic substituents (e.g., compounds [7–9] in ) Triazole core vs. benzothiazole; absence of methoxy or benzyl groups in triazoles.
Piperazine-Containing Analogs Piperazine rings linked to aromatic systems (e.g., 6d, 8d) Piperazine substituents vs. benzyl and methylsulfonyl groups in the target compound.
Hydrochloride Salt Analog N-(3-(Dimethylamino)propyl) substituent () Dimethylaminopropyl group enhances solubility via protonation, unlike the benzyl group.

Physicochemical Properties

Property Target Compound Benzothiophene Analogs (e.g., 6c) Triazole Derivatives (e.g., [7–9])
Melting Point Not reported 131–132°C (6c), 128–129°C (6d) Not explicitly stated
Spectral Data Expected C=O (IR ~1660 cm⁻¹), S=O (IR ~1250 cm⁻¹) C=O at 1663–1682 cm⁻¹ (IR), NH at 3150–3319 cm⁻¹ C=S at 1247–1255 cm⁻¹ (IR), NH at 3278–3414 cm⁻¹
Solubility Likely moderate (polar sulfonyl group) Enhanced by propanol/propanone backbone Influenced by triazole tautomerism
Molecular Weight ~527 g/mol (estimated) 6c: 484.55 g/mol [7–9]: ~500–550 g/mol

Functional Group Impact

  • Methoxy Groups : Enhance lipophilicity and π-stacking in both benzothiazole (target) and benzothiophene analogs .
  • Benzyl vs. Piperazine : The benzyl group in the target may reduce solubility compared to piperazine-containing analogs but could improve blood-brain barrier penetration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.